Atopaxar Hydrobromide is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) enzymes. [] These enzymes play crucial roles in signal transduction pathways associated with cell growth, survival, and differentiation. Aberrant activation of these pathways, particularly involving constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3), contributes to the development and progression of various cancers.
Atopaxar Hydrobromide exerts its anti-cancer effects by selectively inhibiting JAK1 and JAK2, thereby blocking the constitutive activation of STAT3 in cancer cells. [] This targeted inhibition disrupts downstream signaling cascades essential for cancer cell survival and proliferation, ultimately leading to apoptosis, or programmed cell death, specifically in cancer cells harboring constitutively activated STAT3.
The primary application of Atopaxar Hydrobromide identified in the provided literature is as a potential therapeutic agent for cancers characterized by constitutively activated STAT3. [] By selectively targeting the JAK1/2-STAT3 signaling pathway, Atopaxar Hydrobromide offers a targeted approach to inhibit the growth and induce apoptosis in these specific cancer cells.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: